2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

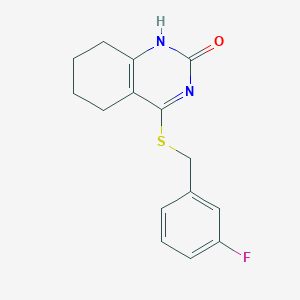

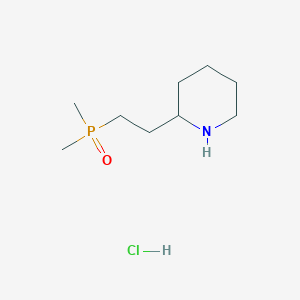

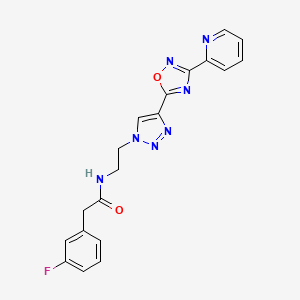

“2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2413886-07-2 . It has a molecular weight of 225.7 . The IUPAC name for this compound is dimethyl (2- (piperidin-2-yl)ethyl)phosphine oxide hydrochloride .

Synthesis Analysis

The synthesis of piperidine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “this compound” would require further analysis.Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “this compound” would require further investigation.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 143-145 degrees Celsius . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Pharmacological Applications

Piperidine derivatives have been explored for their antiplatelet activities, showcasing the potential for developing new therapeutic agents targeting platelet aggregation. For instance, synthetic derivatives of piperlongumine, a pyridone alkaloid, demonstrated significant inhibitory effects on platelet aggregation, indicating their potential in creating antiplatelet agents (Park et al., 2008).

Another study focused on the optimization of chemical functionalities in indole-2-carboxamides, revealing their role as allosteric modulators for the cannabinoid receptor 1 (CB1). This underscores the importance of structural manipulation in designing compounds with desired biological properties, potentially including derivatives of 2-(2-Dimethylphosphorylethyl)piperidine hydrochloride (Khurana et al., 2014).

Material Science Applications

- The development of Cd(II) Schiff base complexes from ligands including piperidine derivatives demonstrated their effectiveness as corrosion inhibitors on mild steel. This highlights the potential application of 2-(2-Dimethylphosphorylethyl)piperidine hydrochloride in material science, particularly in corrosion prevention (Das et al., 2017).

Chemical Synthesis and Analysis

A study on the acid-catalyzed rearrangement of piperidone derivatives emphasizes the versatility of piperidine-based compounds in chemical transformations, suggesting potential pathways for synthesizing or modifying 2-(2-Dimethylphosphorylethyl)piperidine hydrochloride (Zhao et al., 2006).

The exploration of bromate-bromide mixtures as green brominating agents for the determination of pharmaceutical compounds points to the utility of piperidine derivatives in analytical chemistry. This could extend to the analysis or modification of 2-(2-Dimethylphosphorylethyl)piperidine hydrochloride in a laboratory setting (Raghu et al., 2018).

Mecanismo De Acción

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the context in which they are used. Some piperidine derivatives act as norepinephrine and dopamine reuptake inhibitors . The specific mechanism of action of “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” is not clear from the available information.

Safety and Hazards

The specific safety and hazards associated with “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride” are not clear from the available information. As with many chemical compounds, handling it requires adherence to specific safety measures. It’s essential to use appropriate personal protective equipment, including gloves and eye protection. Adequate ventilation in the working environment is also crucial .

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride”, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-(2-dimethylphosphorylethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NOP.ClH/c1-12(2,11)8-6-9-5-3-4-7-10-9;/h9-10H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXXPJLYIXYNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride](/img/structure/B2652164.png)

![(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride](/img/structure/B2652167.png)

![[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2652169.png)

![N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2652172.png)

![5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2652176.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)

![[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride](/img/structure/B2652180.png)

![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)